molecular formula C10H12ClNO2 B8769030 Ethyl(chloromethyl)phenyl carbamic acid CAS No. 35600-63-6

Ethyl(chloromethyl)phenyl carbamic acid

Cat. No.: B8769030
CAS No.: 35600-63-6
M. Wt: 213.66 g/mol
InChI Key: OCCQMRLRBZHIPT-UHFFFAOYSA-N
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Description

Ethyl(chloromethyl)phenyl carbamic acid is a carbamic acid derivative characterized by an ethyl ester group, a chloromethyl substituent, and a phenyl ring. Carbamic acid esters are widely studied for their biological activities, including antimicrobial, anticonvulsant, and ion channel-modulating properties . The chloromethyl group may enhance reactivity or serve as a synthetic handle for further modifications, as seen in intermediates for anthelmintic and antifungal agents .

Properties

CAS No.

35600-63-6

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-(chloromethyl)-N-phenylcarbamate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)12(8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

OCCQMRLRBZHIPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCl)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Ethyl(chloromethyl)phenyl carbamic acid with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Toxicity/Safety Notes
This compound (hypothetical) C₁₀H₁₂ClNO₂ ~213.66* Ethyl ester, chloromethyl, phenyl Potential antimicrobial/antifungal Likely mutagenic; chloromethyl may alter metabolism
Carbamic acid ethyl ester (Urethane) C₃H₇NO₂ 89.09 Ethyl ester Solvent, former therapeutic agent Carcinogenic (EU Category 2)
Phenyl carbamic acid ethyl ester C₉H₁₁NO₂ 165.19 Ethyl ester, phenyl Anticonvulsant (mouse models) Limited toxicity data
Retigabine (Ethyl carbamate derivative) C₁₆H₁₈FN₃O₂ 303.33 4-Fluorobenzylamino, ethyl ester KCNQ potassium channel agonist (antiepileptic) Neurotoxicity at high doses
Methylphenyl carbamic acid ester C₉H₁₁NO₂ 165.19 Methyl ester, phenyl Physostigmine-like activity (intestinal stimulation) Less toxic than ethyl analogs
Ethyl (4-chloro-2-fluorophenyl)carbamate C₉H₉ClFNO₂ 217.62 Ethyl ester, 4-Cl, 2-F substituents Synthetic intermediate No specific toxicity reported

*Calculated based on hypothetical structure.

Key Research Findings

Pharmacological Activity
  • This compound is hypothesized to exhibit antimicrobial activity, similar to phenyl carbamate derivatives observed in Aquilaria malaccensis leaf extracts . The chloromethyl group may enhance membrane permeability or target specificity.
  • Methylphenyl carbamic esters show stronger physostigmine-like activity (e.g., intestinal stimulation) compared to ethyl or diethyl analogs, underscoring the impact of ester substituents on bioactivity .
Toxicity and Metabolism
  • Carbamic acid ethyl ester (urethane) is carcinogenic due to metabolic activation to vinyl compounds and epoxides .
  • Ethyl esters generally exhibit higher toxicity than methyl or benzyl analogs, as seen in 1931 studies comparing miotic and curare-antagonistic effects .

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